1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 892748-38-8
VCID: VC6677519
InChI: InChI=1S/C15H12N6OS/c1-9-4-6-10(7-5-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-3-2-8-23-11/h2-8H,16H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Molecular Formula: C15H12N6OS
Molecular Weight: 324.36

1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

CAS No.: 892748-38-8

Cat. No.: VC6677519

Molecular Formula: C15H12N6OS

Molecular Weight: 324.36

* For research use only. Not for human or veterinary use.

1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892748-38-8

Specification

CAS No. 892748-38-8
Molecular Formula C15H12N6OS
Molecular Weight 324.36
IUPAC Name 3-(4-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Standard InChI InChI=1S/C15H12N6OS/c1-9-4-6-10(7-5-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-3-2-8-23-11/h2-8H,16H2,1H3
Standard InChI Key LDQRMNHPDUOODJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 4-position with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group and at the 1-position with a 4-methylphenyl moiety. The triazole’s 5-amino group enhances hydrogen-bonding capabilities, while the oxadiazole and thiophene rings contribute to π-conjugation and electronic diversity. Notably, the positional isomerism of the methyl group on the phenyl ring (4- vs. 2-methyl) may influence steric and electronic interactions, though comparative data remain sparse.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₆OS
Molecular Weight324.36 g/mol
IUPAC Name3-(4-Methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine (adapted)
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of triazole-oxadiazole hybrids typically involves sequential heterocycle formation. For the 2-methylphenyl analog, a three-step process is employed:

  • Oxadiazole Formation: Cyclocondensation of thiophene-2-carbohydrazide with nitriles under acidic conditions yields the oxadiazole core .

  • Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the triazole ring to the oxadiazole.

  • Functionalization: Introduction of the 4-methylphenyl group via nucleophilic substitution or Suzuki coupling .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. For example, Schiff base intermediates analogous to this compound are synthesized in 2–3 minutes at 400 W, achieving yields >85% . Solvent choice (e.g., DMF) and catalytic HCl are critical for regioselectivity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
OxadiazoleThiophene-2-carbohydrazide, POCl₃, 110°C72%
TriazoleCuSO₄·5H₂O, sodium ascorbate, rt68%
MicrowaveDMF, HCl, 400 W, 3 min88%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of analogous compounds reveal distinct signals:

  • Thiophene protons: δ 7.12–7.45 ppm (multiplet, J = 3.5 Hz) .

  • Oxadiazole NH: δ 13.76 ppm (singlet, exchangeable with D₂O) .

  • Aromatic methyl: δ 2.35 ppm (singlet, 3H).

¹³C NMR confirms the oxadiazole C=N at δ 162–167 ppm and thiophene C-S at δ 126–132 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretch: 3250–3350 cm⁻¹ (amine) .

  • C=N/C=O: 1660–1680 cm⁻¹ (oxadiazole).

  • C-S: 680–720 cm⁻¹ (thiophene) .

Biological Activities and Mechanisms

Enzyme Inhibition

The triazole’s amino group facilitates hydrogen bonding with enzyme active sites. Molecular docking studies suggest strong affinity (ΔG = -9.8 kcal/mol) for EGFR kinase, a target in non-small cell lung cancer.

Applications in Drug Discovery

Lead Optimization

Structural modularity enables derivatization:

  • Mannich Bases: Morpholine derivatives enhance solubility (logP reduced from 3.1 to 2.4) .

  • Schiff Bases: Aldehyde condensations improve bioavailability (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

Materials Science

The π-conjugated system exhibits fluorescence (λₑₘ = 450 nm) with potential applications in organic LEDs.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

While the 2-methylphenyl analog shows moderate CYP3A4 inhibition (Ki = 18 µM), the 4-methyl derivative’s larger steric profile may reduce off-target interactions. Computational models predict a 30% increase in metabolic stability for the 4-methyl isomer.

Thiophene Substitution

Replacing thiophene with furan decreases cytotoxicity (IC₅₀ = 12.5 µM vs. 4.2 µM), underscoring sulfur’s role in DNA intercalation .

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